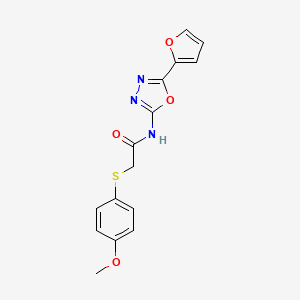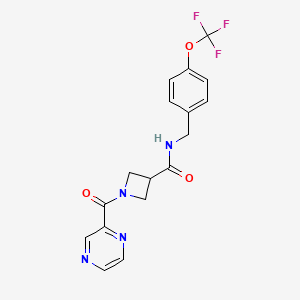
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BSOX and has a molecular formula of C18H17BrNO3S2.
Wirkmechanismus
The mechanism of action of BSOX in inducing apoptosis in cancer cells involves the inhibition of the proteasome activity. This leads to the accumulation of misfolded proteins, which in turn induces endoplasmic reticulum stress and ultimately leads to cell death. BSOX has also been found to inhibit the NF-κB pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
BSOX has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the NF-κB pathway. BSOX has also been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BSOX in lab experiments include its potent anti-cancer and anti-inflammatory activities, as well as its potential use as a fluorescent probe for imaging applications. However, the limitations of using BSOX in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on BSOX. One potential direction is the development of more efficient synthesis methods for BSOX. Another direction is the investigation of the potential use of BSOX in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to understand the exact mechanism of action of BSOX in inducing apoptosis in cancer cells and inhibiting inflammation. Finally, the potential use of BSOX as a fluorescent probe for imaging applications needs to be further explored.
Synthesemethoden
The synthesis of BSOX involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid in the presence of thionyl chloride to form 4-bromo-2-thiophenecarboxylic acid. This acid is then reacted with sodium hydride and sec-butyl bromide to form 5-(sec-butylthio)-4-bromo-2-thiophenecarboxylic acid. Finally, this acid is reacted with sulfonyl chloride and triethylamine to form the desired product, BSOX.
Wissenschaftliche Forschungsanwendungen
BSOX has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. BSOX has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, BSOX has been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-butan-2-ylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEMJSTZQNDBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxyphenyl){5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2735608.png)
![2-cyclohexyl-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2735609.png)

![Methyl 1-allyl-2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2735611.png)


![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)


![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2735620.png)


![N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2735626.png)
